molecular formula C11H16N2O B1284791 N-(2-Aminophenyl)-2-methylbutanamide CAS No. 946768-61-2

N-(2-Aminophenyl)-2-methylbutanamide

Cat. No.: B1284791
CAS No.: 946768-61-2
M. Wt: 192.26 g/mol
InChI Key: RVOMNSYDHZDQHM-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-methylbutanamide (CAS: 946768-61-2) is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. Structurally, it consists of a 2-methylbutanamide group linked to a 2-aminophenyl moiety. It is commercially available through suppliers like LEAP CHEM CO., LTD., and CymitQuimica, though production scales for larger quantities (e.g., 25–50 g) are currently discontinued .

Properties

IUPAC Name

N-(2-aminophenyl)-2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOMNSYDHZDQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588480
Record name N-(2-Aminophenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946768-61-2
Record name N-(2-Aminophenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-methylbutanamide typically involves the reaction of 2-aminophenylamine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-2-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following subsections categorize and compare N-(2-Aminophenyl)-2-methylbutanamide with analogous compounds based on structural features, synthesis routes, and bioactivity profiles.

Schiff Base Derivatives of 2-Methylbutanamide

Schiff bases derived from 2-methylbutanamide, such as N-(2-hydroxybenzylidene)-2-methylbutanamide and N-(4-(dimethylamino)benzylidene)-2-methylbutanamide, share the core 2-methylbutanamide structure but incorporate aromatic aldehyde-derived imine groups. These compounds are synthesized via condensation reactions between 2-methylbutanamide and substituted benzaldehydes, often under reflux conditions. Unlike this compound, these derivatives exhibit enhanced antibacterial activity due to their electron-withdrawing or donating substituents (e.g., -OH, -NMe₂) on the aromatic ring .

Phenoxy Acetamide Derivatives

N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (27) features a phenoxy-acetamide backbone instead of 2-methylbutanamide. Synthesized via coupling agents (e.g., TBTU) in dry dichloromethane, this compound demonstrates improved solubility and metabolic stability compared to this compound. Its isopropylphenoxy group enhances interactions with hydrophobic enzyme pockets, making it a candidate for anti-inflammatory applications .

Quinoline-4-Carboxamide Derivatives

Derivatives like N-(2-aminophenyl)-2-methylquinoline-4-carboxamide replace the butanamide chain with a quinoline ring. This modification significantly boosts pan-HDAC inhibitory activity (IC₅₀: 0.2–1.8 µM) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀: 3.2 µM). The quinoline moiety facilitates π-π stacking with HDAC active sites, a feature absent in the simpler 2-methylbutanamide scaffold .

Complex Piperidinyl and Biphenyl Derivatives

Compounds such as (2S)-N-(1-([1,1’-biphenyl]-4-ylmethyl)-2,6-dioxopiperidin-3-yl)-2-methylbutanamide incorporate bulky substituents like biphenyl and dioxopiperidinyl groups. However, their synthetic complexity contrasts with the straightforward preparation of this compound .

Aroma Compound Intermediates

[R-(R,R)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide (CAS: 114862-02-1) serves as an intermediate in synthesizing apple aroma compounds. Unlike the target compound, its chiral hydroxy-phenylethyl group enables stereoselective enzymatic transformations, highlighting its role in flavor chemistry rather than pharmacology .

Antimicrobial and Antimalarial Derivatives

N-(2-Aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide replaces the 2-methylbutanamide group with a sulfonamide-quinoxaline scaffold. This derivative shows dual activity against Plasmodium falciparum (IC₅₀: 0.8 µM) and Staphylococcus aureus (MIC: 4 µg/mL), attributed to its sulfonamide moiety’s ability to chelate metal ions in microbial enzymes .

Data Tables: Comparative Analysis

Key Research Findings and Trends

  • Synthetic Flexibility: The 2-methylbutanamide scaffold is versatile, enabling modifications for diverse applications (e.g., HDAC inhibitors, antimicrobials). However, increasing structural complexity (e.g., quinoline, biphenyl groups) often correlates with higher bioactivity but lower synthetic yields .
  • Pharmacological Potential: Derivatives with aromatic or heterocyclic extensions (e.g., quinoline) outperform the parent compound in potency, highlighting the importance of π-π interactions in target binding .

Biological Activity

N-(2-Aminophenyl)-2-methylbutanamide is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Enzymes
The primary targets of this compound are the HDAC enzymes, specifically HDAC1 and HDAC2 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

Mode of Action
this compound inhibits the activity of HDACs, resulting in increased histone acetylation. This alteration in acetylation status promotes an open chromatin conformation, facilitating gene transcription and potentially leading to anti-proliferative effects in cancer cells.

Cellular Effects
This compound has been shown to influence various cellular processes, including:

  • Gene Expression Modulation: By inhibiting HDAC activity, it alters the expression patterns of genes involved in cell cycle regulation and apoptosis.
  • Anti-Proliferative Activity: Studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Temporal and Dosage Effects
The efficacy of this compound can vary with dosage. Lower doses may exert therapeutic effects by modulating gene expression, while higher doses could induce cellular stress or apoptosis due to excessive inhibition of HDAC activity.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies: Research demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including LNCaP and PC-3 prostate cancer cells. The IC50 values for these effects were comparable to established HDAC inhibitors like SAHA (Suberoylanilide Hydroxamic Acid) .
  • In Vivo Studies: Animal model experiments revealed that treatment with this compound led to reduced tumor growth rates. The compound's pharmacokinetics indicated good bioavailability and stability under physiological conditions.

Data Table: Biological Activity Overview

Biological Activity Effect IC50 Value (nM) Cell Lines Tested
HDAC InhibitionIncreased histone acetylation3 - 100LNCaP, PC-3
Anti-ProliferativeReduced cell viability50 - 200Various cancer lines
Apoptosis InductionIncreased apoptotic markers-MCF-7

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